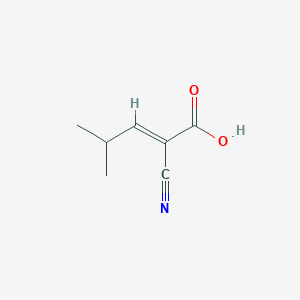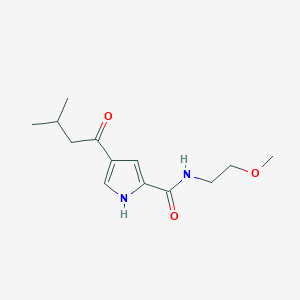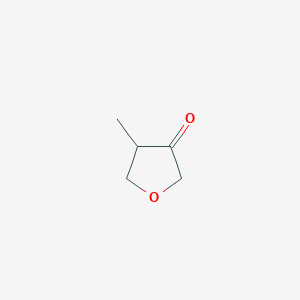
4-Methyloxolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyloxolan-3-one is an organic compound with the molecular formula C5H8O2. It is a colorless to yellow liquid with a nutty, coffee-like aroma.
作用机制
Target of Action
4-Methyltetrahydrofuran-3-one (MTHF) is primarily used as a biofuel and solvent . It is derived from non-edible biomass and can replace diesel fuel . The primary targets of MTHF are diesel engines where it serves as a fuel, and various chemical reactions where it acts as a solvent .
Mode of Action
MTHF interacts with its targets (engines or chemical reactions) by providing energy or facilitating reactions. As a biofuel, it combusts to release energy, powering diesel engines . As a solvent, it dissolves or suspends other substances without causing a chemical change .
Biochemical Pathways
MTHF can be produced through the hydrogenation of furfural using hydrogen sourced from methane . Another pathway involves the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . The reaction pathway for MTHF production is the hydrogenation of γ-valerolactone (GVL) to produce 1,4-pentanediol (1,4-PDO), followed by the additional hydrogenation of 1,4-PDO to produce MTHF .
Result of Action
The combustion of MTHF in diesel engines results in the release of energy, allowing the engines to perform work . In chemical reactions, MTHF helps to dissolve or suspend reactants, facilitating the progress of the reaction .
Action Environment
The action of MTHF can be influenced by environmental factors such as temperature and pressure. For instance, the combustion efficiency of MTHF as a biofuel can vary with the operating conditions of the engine . Similarly, the effectiveness of MTHF as a solvent can depend on factors like temperature and the nature of the substances being dissolved .
生化分析
Cellular Effects
It is known that the compound is harmful if swallowed and can cause skin irritation .
Molecular Mechanism
It is known that the compound contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic)
Dosage Effects in Animal Models
It is known that the compound is harmful if swallowed .
Metabolic Pathways
It is known that the compound is produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks
准备方法
4-Methyloxolan-3-one can be synthesized through several methods:
Hydrogenation of Furfural: This method involves the catalytic hydrogenation of furfural, which is derived from biomass.
Cyclization of Levulinic Acid: Another method involves the cyclization and reduction of levulinic acid to form γ-valerolactone, which is then further reduced to this compound.
化学反应分析
4-Methyloxolan-3-one undergoes various chemical reactions:
科学研究应用
4-Methyloxolan-3-one has several scientific research applications:
相似化合物的比较
4-Methyloxolan-3-one can be compared with other similar compounds:
Tetrahydrofuran: Unlike tetrahydrofuran, this compound has a methyl group at the 4-position, which affects its chemical reactivity and solubility properties.
γ-Valerolactone: Both compounds are derived from biomass, but this compound has a different ring structure and functional groups, leading to distinct chemical behaviors.
Similar compounds include:
- Tetrahydrofuran
- γ-Valerolactone
- 2-Methyltetrahydrofuran
属性
IUPAC Name |
4-methyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMAHWLGPQOVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-27-2 |
Source


|
| Record name | 4-methyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
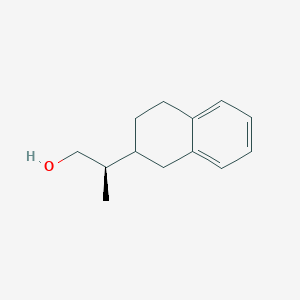
![1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2835518.png)
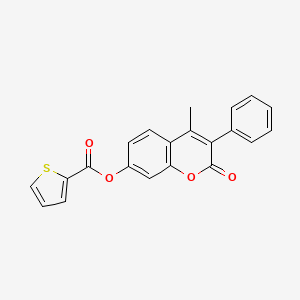
![2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2835522.png)
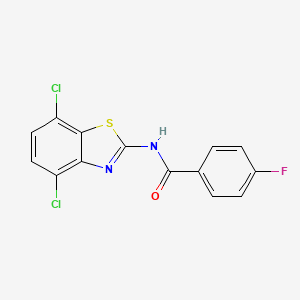
![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)
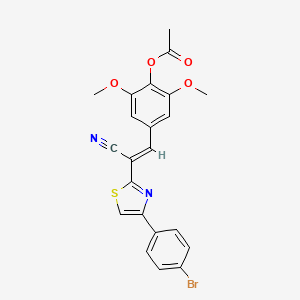
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2835529.png)
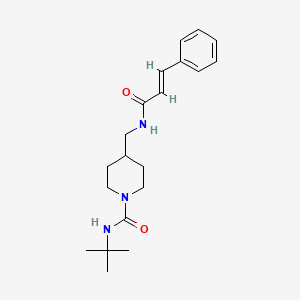
![4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2835531.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide](/img/structure/B2835534.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2835535.png)
